4-Bromo-2-(tert-butyldimethylsilyl)-1,3-thiazole
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Overview
Description
4-Bromo-2-(tert-butyldimethylsilyl)-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 4-position and a tert-butyl-dimethylsilane group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butyldimethylsilyl)-1,3-thiazole typically involves the reaction of 4-bromo-1,3-thiazole with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(tert-butyldimethylsilyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-(tert-butyldimethylsilyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological imaging.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(tert-butyldimethylsilyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,3-thiazole: Lacks the tert-butyl-dimethylsilane group, making it less hydrophobic and potentially less stable.
2-(4-Bromo-1,3-thiazol-2-yl)pyrazine: Contains a pyrazine ring, which may alter its electronic properties and reactivity.
4-(4-Bromo-1,3-thiazol-2-yl)morpholine: Features a morpholine ring, which can influence its solubility and biological activity.
Uniqueness
4-Bromo-2-(tert-butyldimethylsilyl)-1,3-thiazole is unique due to the presence of the tert-butyl-dimethylsilane group, which imparts increased hydrophobicity and stability
Properties
IUPAC Name |
(4-bromo-1,3-thiazol-2-yl)-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNSSi/c1-9(2,3)13(4,5)8-11-7(10)6-12-8/h6H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBKYNROFKISAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=NC(=CS1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNSSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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